

tioconazole comparative antifungal activity spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tioconazole

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Comparative Antifungal Activity of Tioconazole

The table below summarizes the **in vitro** antifungal activity of **tioconazole** against various fungal organisms, with data compiled from multiple studies.

Fungal Organism	Tioconazole Activity (MIC range)	Comparative Drugs (MIC range)	Key Findings
<i>Candida</i> spp. [1] [2]	≤ 0.06 - 0.125 µg/mL (vs <i>C. albicans</i>) [1]	Miconazole: 0.25 - 0.5 µg/mL [1]	Tioconazole was 2 to 8 times more active than miconazole against <i>Candida albicans</i> [1].
<i>Torulopsis glabrata</i> [1]	0.125 µg/mL [1]	Miconazole: 0.25 µg/mL [1]	Tioconazole showed higher activity than miconazole [1].
<i>Cryptococcus neoformans</i> [1]	0.5 µg/mL [1]	Miconazole: 2.0 µg/mL [1]	Tioconazole was 4 times more active than miconazole [1].

Fungal Organism	Tioconazole Activity (MIC range)	Comparative Drugs (MIC range)	Key Findings
Dermatophytes [3]	Geometric Mean MIC: 0.23 μ M [3]	Clotrimazole: 0.28 μ M; Ketoconazole: 0.22 μ M; Terbinafine: 0.006 μ M [3]	Activity was similar to other azoles but less potent than the allylamine, terbinafine [3].
<i>Aspergillus</i> spp. [1]	Similar to miconazole [1]	Miconazole [1]	Both agents showed similar activity against <i>Aspergillus</i> [1].

A separate study of 17 antifungal drugs against dermatophytes provides a detailed comparison of Minimum Inhibitory Concentration (MIC) values, further illustrating **tioconazole's** position among topical and systemic agents [3].

Drug	Geometric Mean MIC (μ M)	Drug Class
Tolnaftate	0.026	Thiocarbamate
Amorolfine	0.11	Morpholine
Terbinafine	0.006	Allylamine
Tioconazole	0.23	Imidazole
Ketoconazole	0.22	Imidazole
Clotrimazole	0.28	Imidazole
Miconazole	0.43	Imidazole
Itraconazole	0.23	Triazole
Voriconazole	0.09	Triazole
Fluconazole	20.57	Triazole

Experimental Data and Protocols

The comparative data is derived from standardized laboratory methodologies. Here are the key experimental protocols used in the cited studies.

Broth Microdilution Method (NCCLS/CLSI M38-P)

This is a reference method for antifungal susceptibility testing [4] [3].

- **Objective:** To determine the Minimum Inhibitory Concentration (MIC) of an antifungal drug.
- **Procedure:**
 - **Preparation:** Serial two-fold dilutions of **tioconazole** and comparator drugs are prepared in a microdilution plate using a standardized culture medium like RPMI 1640 [3].
 - **Inoculation:** A defined fungal inoculum (e.g., (5×10^3) CFU/ml for dermatophytes) is added to each well [3].
 - **Incubation:** Plates are incubated at specific temperatures (e.g., 30°C or 35°C) for a set duration (4-5 days for dermatophytes), depending on the fungal species [3].
 - **Endpoint Reading:** The MIC is determined visually or with a spectrophotometer. For azoles like **tioconazole**, the MIC is typically the lowest drug concentration that results in a **≥50% reduction in growth** compared to the drug-free control [4].

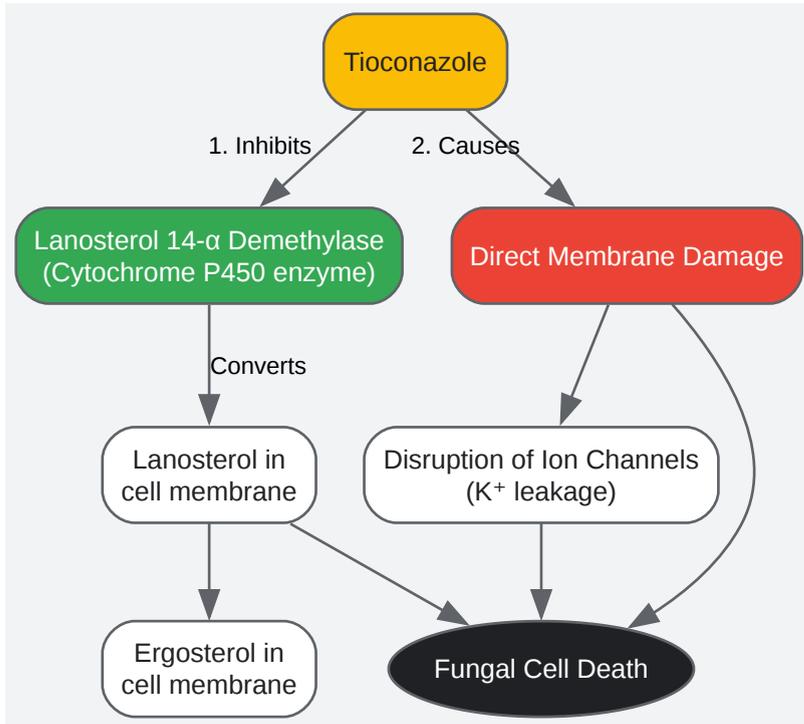
Fungicidal vs. Fungistatic Activity Assay

This protocol tests the ability of a drug to kill fungi, not just inhibit their growth [2].

- **Objective:** To determine the Minimal Fungicidal Concentration (MFC) and assess activity against non-dividing cells.
- **Procedure:**
 - **Treatment:** Late-logarithmic or stationary-phase cultures of *Candida* are exposed to **tioconazole** [2].
 - **Sampling:** Samples are taken over time, diluted to neutralize the drug effect, and spread on agar plates [2].
 - **Viability Count:** After incubation, the number of viable colonies (CFU/ml) is counted. A **2 to 3-log reduction in CFU/ml** is considered fungicidal [2].
 - **MFC Determination:** The MFC is the lowest concentration from which samples yield no fungal growth after subculturing into a drug-free broth [3].

Mechanism of Action

Tioconazole's antifungal activity is primarily due to its multimodal mechanism of action, which is illustrated below.



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The diagram shows two primary mechanisms:

- **Primary Mechanism (Ergosterol Synthesis Inhibition):** **Tioconazole** inhibits the enzyme **lanosterol 14-α demethylase**, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway [5] [6]. This inhibition leads to a depletion of ergosterol and accumulation of toxic methylated sterols in the fungal cell membrane, compromising membrane integrity and function [5] [6].
- **Secondary Mechanism (Direct Membrane Damage):** At higher concentrations, **tioconazole** can directly damage the fungal cell membrane. This is independent of its effect on ergosterol synthesis and leads to the disruption of ion channels (particularly potassium), causing leakage of essential cellular components and rapid cell death [2] [7].

Key Differentiating Properties

- **Growth-Phase Independent Lethal Action:** A critical finding from in vitro studies is that **tioconazole**, unlike other imidazoles such as ketoconazole and miconazole, **maintains fungicidal activity against stationary-phase cells** (cells that have stopped actively dividing) [2]. This property is crucial for eradicating persistent, slow-growing infections.
- **Potential for Resistance Modulation:** Research indicates that the activity of **tioconazole** against less susceptible or resistant microorganisms (including some Gram-negative bacteria) can be **significantly enhanced** when combined with the antioxidant butylated hydroxyanisole (BHA), which also disrupts membrane organization [7].

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